molecular formula C27H36N2O5 B11483798 N-{2-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}cyclopentanecarboxamide

N-{2-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}cyclopentanecarboxamide

Cat. No.: B11483798
M. Wt: 468.6 g/mol
InChI Key: RQOFIKDBWUAXBS-UHFFFAOYSA-N
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Description

N-{2-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}cyclopentanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentanecarboxamide group attached to a phenyl ring, which is further substituted with a tetrahydroisoquinoline moiety. The presence of multiple methoxy groups enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydroisoquinoline intermediate, which is synthesized through the Pictet-Spengler reaction. This intermediate is then coupled with a dimethoxyphenyl derivative under reductive amination conditions. The final step involves the formation of the cyclopentanecarboxamide group through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Introduction of various functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, N-{2-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}cyclopentanecarboxamide is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with biological targets involved in various diseases, including neurological disorders and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}cyclopentanecarboxamide involves its interaction with molecular targets such as receptors or enzymes. The tetrahydroisoquinoline moiety may mimic endogenous ligands, allowing the compound to bind to specific receptors and modulate their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenyl}cyclopentanecarboxamide
  • N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}cyclopentanecarboxamide

Uniqueness

The unique combination of the tetrahydroisoquinoline moiety with the cyclopentanecarboxamide group and multiple methoxy substitutions distinguishes N-{2-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}cyclopentanecarboxamide from similar compounds. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C27H36N2O5

Molecular Weight

468.6 g/mol

IUPAC Name

N-[2-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]cyclopentanecarboxamide

InChI

InChI=1S/C27H36N2O5/c1-29-11-10-18-13-23(31-2)25(33-4)15-20(18)22(29)12-19-14-24(32-3)26(34-5)16-21(19)28-27(30)17-8-6-7-9-17/h13-17,22H,6-12H2,1-5H3,(H,28,30)

InChI Key

RQOFIKDBWUAXBS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3NC(=O)C4CCCC4)OC)OC)OC)OC

Origin of Product

United States

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